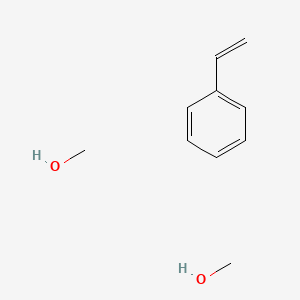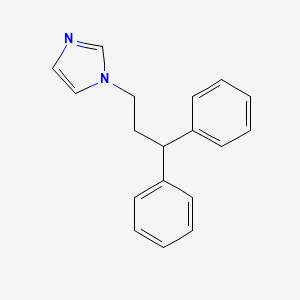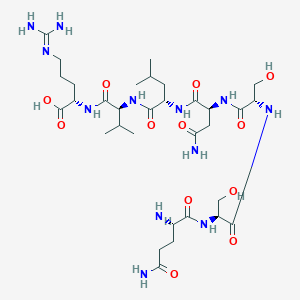
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- is a peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if formed, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield the reduced form of the peptide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biology, this peptide may be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It can also be employed in studies related to immune responses and cell signaling.
Medicine
In medicine, this peptide has potential applications in drug delivery, vaccine development, and as a therapeutic agent for various diseases. Its ability to modulate immune responses and promote tissue repair makes it a candidate for treating inflammatory conditions and wound healing.
Industry
In the industrial sector, this peptide can be used in the production of bioactive materials, cosmetics, and as a component in biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses. The peptide may also interact with cell surface receptors, influencing signal transduction pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Arginine, L-seryl-L-glutaminyl-L-threonyl-L-cysteinyl-L-valyl-
- L-Tyrosyl-L-arginyl-L-glutaminyl-L-seryl-L-methionyl-L-asparaginyl-L-asparaginyl-L-phenylalanyl-L-alanylglycyl-L-leucyl-L-arginine
Uniqueness
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
265099-06-7 |
|---|---|
Molekularformel |
C32H58N12O12 |
Molekulargewicht |
802.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H58N12O12/c1-14(2)10-18(27(51)44-24(15(3)4)30(54)39-17(31(55)56)6-5-9-38-32(36)37)40-26(50)19(11-23(35)48)41-28(52)21(13-46)43-29(53)20(12-45)42-25(49)16(33)7-8-22(34)47/h14-21,24,45-46H,5-13,33H2,1-4H3,(H2,34,47)(H2,35,48)(H,39,54)(H,40,50)(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,55,56)(H4,36,37,38)/t16-,17-,18-,19-,20-,21-,24-/m0/s1 |
InChI-Schlüssel |
AQRKDYQLORKTFC-RGEBKRNOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
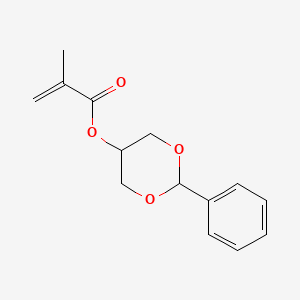
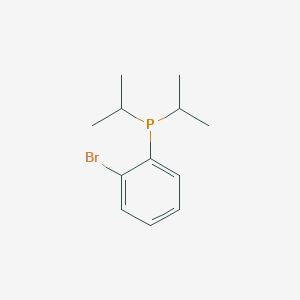
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
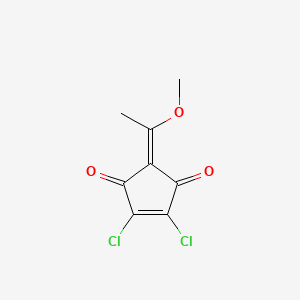
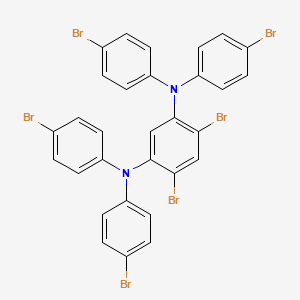
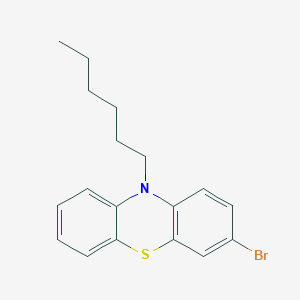
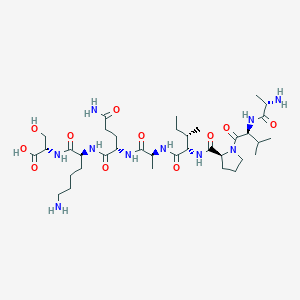
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
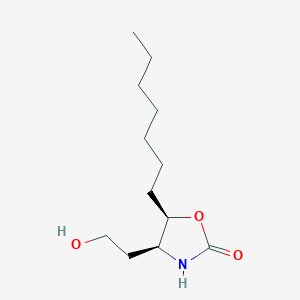
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
